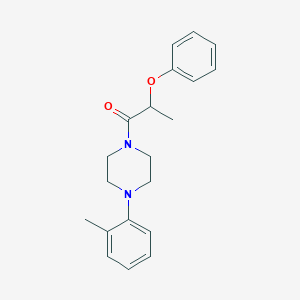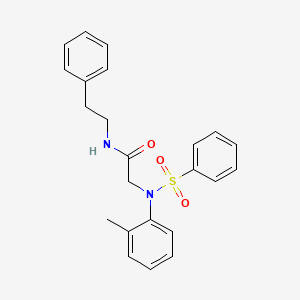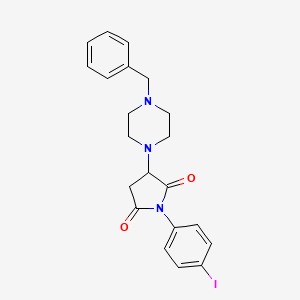
1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine, also known as MPP, is a piperazine derivative that has been widely studied for its potential applications in the field of pharmacology. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
科学的研究の応用
1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine has been the subject of extensive scientific research, with a focus on its potential applications in the field of pharmacology. One area of interest is the compound's potential as a treatment for various neurological disorders, including depression and anxiety. Studies have shown that 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine exhibits anxiolytic and antidepressant effects in animal models, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine is not yet fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. Specifically, 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which are both important neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects
1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine has been shown to exhibit a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as antipsychotic and anticonvulsant effects. Additionally, 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine has been shown to have a positive effect on cognitive function, including improving learning and memory.
実験室実験の利点と制限
One advantage of using 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine in lab experiments is its relatively low toxicity and lack of significant side effects. Additionally, 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental protocols.
将来の方向性
There are several potential future directions for research on 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine. One area of interest is the compound's potential as a treatment for various neurological disorders, including depression and anxiety. Additionally, further investigation into the compound's mechanism of action and its effects on neurotransmitter systems in the brain could provide valuable insights into the development of new treatments for these disorders. Finally, research into the potential use of 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine in combination with other compounds could lead to the development of more effective treatments for a range of neurological disorders.
合成法
The synthesis of 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine involves the reaction between 1-(2-methylphenyl)piperazine and 2-phenoxypropanoic acid. This reaction is typically carried out using a variety of different reagents and solvents, depending on the specific conditions of the experiment. The resulting product is a white crystalline powder that is soluble in a range of organic solvents.
特性
IUPAC Name |
1-[4-(2-methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-8-6-7-11-19(16)21-12-14-22(15-13-21)20(23)17(2)24-18-9-4-3-5-10-18/h3-11,17H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEGHTFGGFVLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B4885173.png)
![N-[2-(1-piperidinyl)ethyl]-2-propylpentanamide hydrochloride](/img/structure/B4885180.png)

![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B4885194.png)
![1-(3-chlorophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885201.png)


![5-[3-(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B4885220.png)
![2,2'-[(2,4-difluorobenzyl)imino]diethanol](/img/structure/B4885228.png)
![6-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4885242.png)
![1-{1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4885248.png)

![1-cyclohexyl-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4885257.png)
![N-[phenyl(4-pyridinyl)methyl]-1-butanamine](/img/structure/B4885262.png)